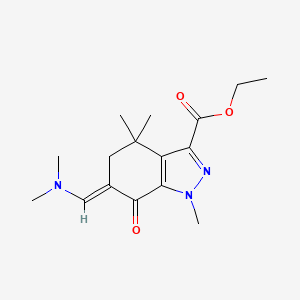
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a complex organic compound with a unique structure that includes an indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted indazole with ethyl cyanoacetate in the presence of a base, followed by the addition of dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and nanomaterials
作用機序
The mechanism of action of Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives and related heterocyclic compounds, such as:
- 3-Methyl-6-nitro-1H-indazole
- N2,3-Dimethyl-6-nitro-2H-indazole
- Various pyrimidine and thiazole derivatives .
Uniqueness
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C16H23N3O3 |
|---|---|
分子量 |
305.37 g/mol |
IUPAC名 |
ethyl (6E)-6-(dimethylaminomethylidene)-1,4,4-trimethyl-7-oxo-5H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-7-22-15(21)12-11-13(19(6)17-12)14(20)10(9-18(4)5)8-16(11,2)3/h9H,7-8H2,1-6H3/b10-9+ |
InChIキー |
PYGISCRUAORRMV-MDZDMXLPSA-N |
異性体SMILES |
CCOC(=O)C1=NN(C2=C1C(C/C(=C\N(C)C)/C2=O)(C)C)C |
正規SMILES |
CCOC(=O)C1=NN(C2=C1C(CC(=CN(C)C)C2=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




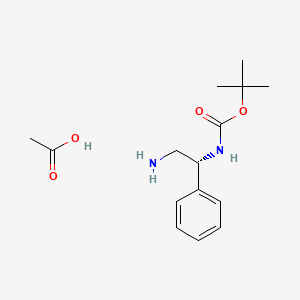
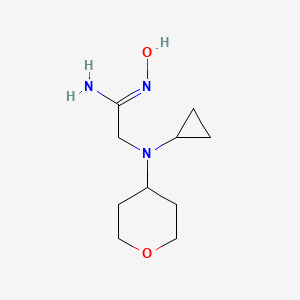
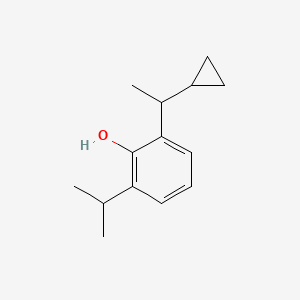
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)
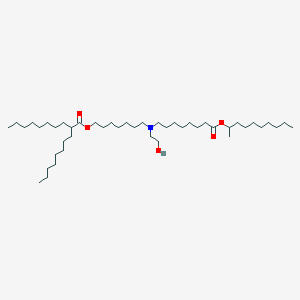

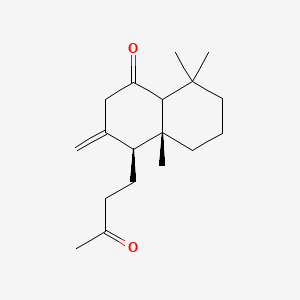
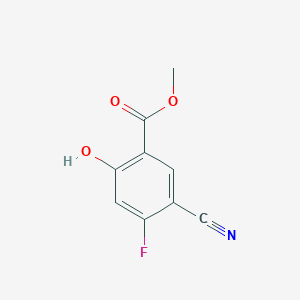
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
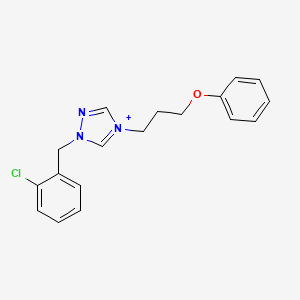
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
